Comprehensive Technical Guide on tert-Butyl N-(3-amino-2-phenylpropyl)carbamate: Molecular Weight, Properties, and Synthetic Applications
Comprehensive Technical Guide on tert-Butyl N-(3-amino-2-phenylpropyl)carbamate: Molecular Weight, Properties, and Synthetic Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural characterization, causality in synthetic protocols, and API applications.
Executive Summary & Chemical Identity
In advanced medicinal chemistry, the precise spatial arrangement and functionalization of nitrogen-containing scaffolds dictate the pharmacokinetic success of a drug. tert-Butyl N-(3-amino-2-phenylpropyl)carbamate (CAS: 437708-57-1) is a highly versatile, mono-protected diamine building block[1]. By masking one of the two primary amines of the 2-phenylpropane-1,3-diamine core with a tert-butyloxycarbonyl (Boc) group, chemists achieve absolute regiocontrol during complex multi-step syntheses.
Understanding the exact mass and isotopic distribution of this compound is critical for downstream LC-MS/MS validation during drug development.
Table 1: Quantitative Chemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-(3-amino-2-phenylpropyl)carbamate |
| CAS Number | 437708-57-1 |
| Molecular Formula | C14H22N2O2 |
| Average Molecular Weight | 250.34 g/mol |
| Monoisotopic Mass | 250.1682 Da |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 6 |
Causality in Mass Spectrometry: The molecular weight of 250.34 g/mol is derived directly from the C14H22N2O2 formula[2]. During electrospray ionization (ESI+), the expected pseudo-molecular ion is[M+H]+ at m/z 251.3. However, due to the inherent lability of the Boc protecting group under collision-induced dissociation (CID), analysts must monitor for diagnostic fragments. A self-validating LC-MS protocol will always look for m/z 195.3, corresponding to the loss of the tert-butyl cation (-56 Da), and m/z 151.3, representing the complete loss of the Boc group (-100 Da).
Synthetic Methodology: Desymmetrization of 2-Phenylpropane-1,3-diamine
The primary challenge in synthesizing tert-butyl N-(3-amino-2-phenylpropyl)carbamate is preventing over-protection (di-Boc formation). Symmetrical diamines require strict stoichiometric and kinetic control to achieve mono-protection[3][4].
Step-by-Step Protocol: Chemical Mono-Boc Protection
This protocol relies on the causality of high-dilution kinetics. By keeping the concentration of the diamine low and adding the Boc-anhydride extremely slowly, the probability of a mono-protected intermediate encountering a second Boc-anhydride molecule is mathematically minimized, thus preventing di-Boc formation.
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Preparation: Dissolve 10.0 mmol of 2-phenylpropane-1,3-diamine in 200 mL of anhydrous dichloromethane (DCM) to create a highly dilute solution (0.05 M).
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Cooling: Chill the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the kinetic energy slows the reaction rate, which enhances the selectivity of the mono-protection over the di-protection.
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Addition: Dissolve 9.5 mmol (0.95 eq) of di-tert-butyl dicarbonate (Boc2O) in 50 mL of DCM. Add this solution dropwise over 4 hours using a syringe pump.
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Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
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Self-Validating Workup: Transfer the mixture to a separatory funnel and extract with 0.1 M HCl.
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Validation Mechanism: The unreacted diamine will partition into the aqueous layer due to double protonation. The di-Boc byproduct remains in the organic layer because it lacks basic amines. Adjusting the aqueous layer to pH 10 deprotonates the mono-Boc product, allowing its selective extraction into ethyl acetate. This pH-driven phase switching inherently validates the success and purity of the mono-protection.
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Kinetic control workflow for mono-Boc desymmetrization of 2-phenylpropane-1,3-diamine.
Applications in API Development
tert-Butyl N-(3-amino-2-phenylpropyl)carbamate is a critical intermediate in the synthesis of neuroactive compounds, such as Baclofen analogs[5], and antimicrobial agents, specifically beta-lactamase inhibitors[6].
The strategic advantage of this molecule is its orthogonal reactivity . The free primary amine can be subjected to harsh coupling conditions (e.g., HATU/DIPEA mediated amide bond formation or reductive amination) without affecting the Boc-protected amine, which remains completely inert until specifically cleaved by strong acids.
Step-by-Step Protocol: Orthogonal Amide Coupling and Deprotection
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Coupling: React tert-butyl N-(3-amino-2-phenylpropyl)carbamate (1.0 eq) with a target carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF).
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Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 2 hours. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form an active ester, which is then rapidly attacked by the free primary amine of our building block.
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Validation: Monitor via LC-MS. The disappearance of the m/z 251.3 peak confirms the total consumption of the starting material.
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Deprotection: To reveal the second amine for subsequent ring-closure or functionalization, treat the isolated intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature.
Standard synthetic pathway utilizing mono-Boc diamine building block for API development.
References
-
LookChem. "Cas 1078-21-3, 4-Amino-3-phenylbutanoic acid (Baclofen analogs Synthesis)". [Link]
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Thieme E-Books & E-Journals. "1.4.4 Enzymatic Synthesis of Amides (Desymmetrization of Diamines)".[Link]
- Google Patents. "US20140194386A1 - Beta-lactamase inhibitors".
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Tert-butyl (2-amino-3-bromophenyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. lookchem.com [lookchem.com]
- 6. US20140194386A1 - Beta-lactamase inhibitors - Google Patents [patents.google.com]
